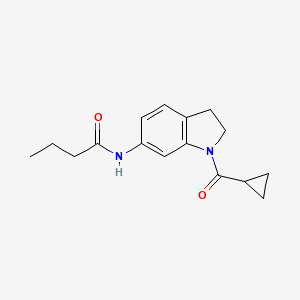

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)butanamide

Description

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)butanamide is a synthetic organic compound featuring a bicyclic indole scaffold fused with a cyclopropanecarbonyl group and a butanamide side chain. The indole core is a common structural motif in bioactive molecules, often associated with interactions in enzymatic or receptor-binding pathways. The cyclopropane ring introduces steric and electronic constraints that may enhance metabolic stability or influence conformational preferences.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-2-3-15(19)17-13-7-6-11-8-9-18(14(11)10-13)16(20)12-4-5-12/h6-7,10,12H,2-5,8-9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJFUHKHSJETDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Evidence

a) Motesanib (C22H23N5O)

Motesanib (CAS: 453562-69-1) shares a dihydroindole core with the target compound but differs in substituents. Key distinctions include:

- Substituents : Motesanib contains a pyridinecarboxamide group at the indole’s 6-position and a dimethyl substitution on the dihydroindole ring, whereas the target compound features a cyclopropanecarbonyl group and a butanamide chain.

- Functional Groups: Motesanib’s pyridine ring and secondary amine (from the pyridinylmethylamino group) contrast with the cyclopropane and aliphatic amide in the target compound. These differences likely alter binding affinity and selectivity.

- Pharmacological Activity: Motesanib is a known antiangiogenic agent targeting VEGF receptors . The absence of a phosphate group in the target compound may reduce its solubility compared to Motesanib Diphosphate (CAS: 857876-30-3), which enhances bioavailability via salt formation .

b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound () diverges significantly in structure but shares an amide bond critical for hydrogen bonding.

- Core Structure : A benzamide scaffold replaces the indole system, limiting π-π stacking interactions possible in the target compound.

- Directing Groups : The hydroxy-dimethylethyl group in this compound serves as an N,O-bidentate directing group for metal-catalyzed C–H functionalization . The target compound’s cyclopropane moiety may instead act as a steric hindrance or conformational lock.

Hypothetical Comparative Analysis (Based on Structural Features)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.